

purification methods for (3S,5S)-atorvastatin diol intermediate

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Compound Focus: (3s,5s)-atorvastatin sodium salt

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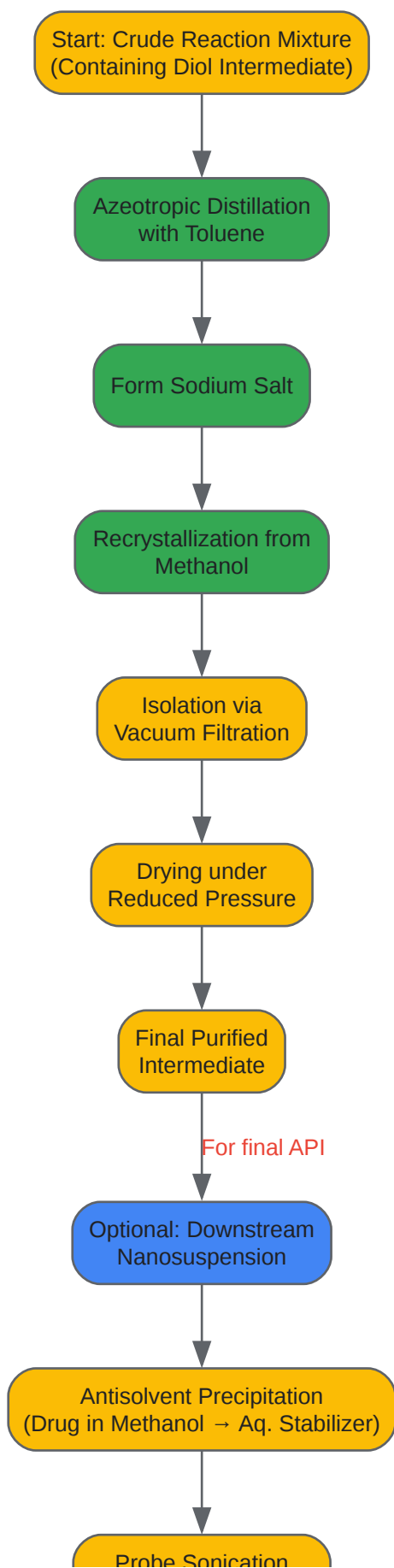
Purification Methods for Atorvastatin Intermediates

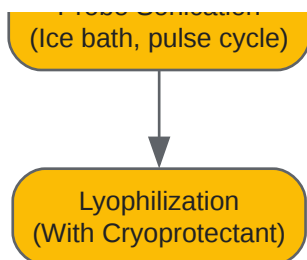
The table below summarizes key purification parameters based on patented and published methodologies.

Method / Parameter	Description	Purpose / Notes
Solvent System	Toluene for azeotropic distillation [1]	Removes water to drive reaction completion and purify intermediate.
Crystallization Solvent	Methanol [1]	Used for recrystallization of the sodium salt of the diol ester.
Lyophilization	Uses cryoprotectants (e.g., Mannitol, Trehalose) [2]	Preserves nanoparticle structure; relevant for final nanosuspension formulation.
Sonication	Probe sonicator, 80% amplification, 2-3 min pulse cycle [2]	Reduces particle size and prevents aggregation during nanosuspension preparation.
Analytical Confirmation	DSC & XRD [2]	Confirms crystalline state and identifies potential amorphization post-lyophilization.

Experimental Protocol for Intermediate Purification

While a complete step-by-step protocol for the (3S,5S)-atorvastatin diol intermediate is not fully detailed in the search results, the following workflow synthesizes the key operations from a relevant patent and a modern formulation study [2] [1]. This can serve as a foundational guide.





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Detailed Methodology for Key Steps

- **Azeotropic Distillation:** The reaction mixture containing the diol intermediate is subjected to azeotropic distillation using toluene. This process removes water as a co-distillate, shifting the reaction equilibrium and purifying the product [1].
- **Formation of Sodium Salt & Recrystallization:** The distilled material is converted to its **sodium salt**. This salt is then recrystallized from methanol to achieve high purity. The specific details of this conversion (e.g., base used, stoichiometry) are not fully elaborated in the available patent excerpt [1].
- **Isolation and Drying:** The purified crystals are isolated using vacuum filtration. The resulting solid is then dried under reduced pressure to remove residual solvent [1].
- **Optional Downstream Processing (Nanosuspension):** For formulating the final Active Pharmaceutical Ingredient (API) into a nanosuspension to enhance dissolution, an antisolvent precipitation method can be used [2].
 - Dissolve the purified atorvastatin in a suitable solvent (e.g., methanol).
 - Rapidly introduce this solution into an aqueous phase containing a stabilizer (e.g., Pluronic F127, PVP) under stirring. This is the "antisolvent" step that precipitates fine drug particles.
 - Immediately process this suspension with a **probe sonicator** (e.g., at 80% amplification for 2-3 minutes with pulse cycles of 10s on/5s off) while keeping the vessel in an ice bath to control temperature [2].
 - Add a lyoprotectant (e.g., mannitol, trehalose) to the nanosuspension and lyophilize the sample to obtain a dry, readily reconstitutable powder [2].

FAQs & Troubleshooting Guide

Q1: What is the most critical parameter to control during the antisolvent precipitation for nanosuspension? **A:** The **sonication step** is critical. Inconsistent time, amplitude, or failure to control temperature with an ice bath can lead to increased particle size, broad size distribution (high PDI), and aggregation [2].

Q2: Why is my lyophilized nanosuspension not reconstituting to its original particle size? A: This is often due to **inefficient cryoprotection**. The polymer stabilizer (e.g., Pluronic F127) and lyoprotectant (e.g., mannitol) must form a stable matrix around the drug nanoparticles during freezing and drying [2]. Ensure the lyoprotectant is at an optimal concentration (e.g., 2-10% w/v) and is completely dissolved before lyophilization [2].

Q3: How can I confirm the solid-state properties of my purified intermediate after lyophilization? A: Use a combination of **Differential Scanning Calorimetry (DSC)** and **X-Ray Diffraction (XRD)**. This can confirm if the material is crystalline, amorphous, or partially amorphized, which directly affects stability and dissolution [2].

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References

1. Preparation of an atorvastatin intermediate [patents.google.com]
2. Preparation, characterization and in vitro evaluation of ... [pmc.ncbi.nlm.nih.gov]

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